molecular formula C14H18O B3023857 Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-16-0

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No.: B3023857
CAS No.: 898754-16-0
M. Wt: 202.29 g/mol
InChI Key: KIDLITUPKUCMGN-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O. It is characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to a 2,5-dimethylphenyl group through an ethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with 2,5-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2,5-dimethylphenyl)acetic acid.

    Reduction: Formation of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl alcohol.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone
  • Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone
  • Cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone

Uniqueness

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Cyclopropyl 2-(2,5-dimethylphenyl)ethyl ketone (CDEK) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CDEK has the molecular formula C14H18OC_{14}H_{18}O and features a cyclopropyl group attached to a ketone functional group, linked to a 2,5-dimethylphenyl group via an ethyl chain. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that CDEK may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that CDEK has antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
  • Enzyme Interactions : CDEK's ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl moiety may also interact with hydrophobic pockets within proteins, influencing their function.

The proposed mechanisms of action for CDEK involve:

  • Hydrogen Bonding : The ketone group forms hydrogen bonds with enzymes, which may lead to altered enzyme activity.
  • Hydrophobic Interactions : The cyclopropyl group interacts with hydrophobic regions in proteins, affecting their structural conformation and function.

Comparative Analysis

To understand the distinct properties of CDEK, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesKey Differences
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketoneContains a different dimethyl substitutionMethyl groups positioned differently on the phenyl ring
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketoneSimilar structure but different methyl positionsVariation in the position of methyl groups
N-(2,5-Dimethylphenyl)-β-alanineContains a β-alanine moietyDifferent functional groups

CDEK is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with biological molecules.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study explored the antimicrobial effects of CDEK against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of CDEK in vitro. The compound was found to reduce pro-inflammatory cytokine production in activated macrophages, highlighting its therapeutic potential in treating inflammatory conditions.
  • Enzyme Interaction Analysis : A biochemical assay demonstrated that CDEK effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was attributed to its ability to bind at the active site, altering enzyme kinetics.

Properties

IUPAC Name

1-cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-3-4-11(2)13(9-10)7-8-14(15)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDLITUPKUCMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644765
Record name 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-16-0
Record name 1-Cyclopropyl-3-(2,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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